3-chloro-2-{[1-(1H-pyrazol-5-yl)ethyl]sulfanyl}-5-(trifluoromethyl)pyridine
Description
This compound features a pyridine core substituted with a chlorine atom at position 3, a trifluoromethyl group at position 5, and a sulfanyl-linked 1-(1H-pyrazol-5-yl)ethyl moiety at position 2.
Properties
IUPAC Name |
3-chloro-2-[1-(1H-pyrazol-5-yl)ethylsulfanyl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3S/c1-6(9-2-3-17-18-9)19-10-8(12)4-7(5-16-10)11(13,14)15/h2-6H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZMSSSDSPOYGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)SC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-{[1-(1H-pyrazol-5-yl)ethyl]sulfanyl}-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach starts with the functionalization of a pyridine derivative. The steps may include:
Halogenation: Introduction of the chloro group onto the pyridine ring using reagents like thionyl chloride or phosphorus pentachloride.
Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Pyrazole Formation: Synthesis of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones.
Thioether Formation: Coupling of the pyrazole derivative with a suitable thiol under basic conditions to form the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon, hydrogen gas.
Nucleophiles: Amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation of the sulfanyl group.
Amines: From reduction of nitro groups.
Substituted Pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
Antifungal Activity
Research has shown that compounds with similar pyridine and pyrazole structures exhibit antifungal properties. For instance, studies have synthesized various pyridine derivatives with antifungal activity against Candida species. Compounds derived from pyridine scaffolds have shown greater efficacy than traditional antifungals like fluconazole, especially against resistant strains .
In a related study, derivatives of pyridine were evaluated for their antifungal efficacy, revealing that certain modifications significantly enhance their activity against Candida albicans and other fungi . The structural features of 3-chloro-2-{[1-(1H-pyrazol-5-yl)ethyl]sulfanyl}-5-(trifluoromethyl)pyridine may contribute to similar or improved antifungal properties.
Antimalarial Activity
Another area of interest is the potential antimalarial activity of this compound. A recent study focused on a library of triazolo-pyridines bearing sulfonamide groups demonstrated promising results against Plasmodium falciparum, the causative agent of malaria . The presence of a trifluoromethyl group in the structure may enhance the lipophilicity and bioavailability of the compound, which are critical factors in drug design.
Case Study 1: Antifungal Evaluation
In a study evaluating novel pyridine derivatives, compounds similar to this compound were tested for antifungal activity against clinical isolates of Candida species. The results indicated that several derivatives exhibited minimum inhibitory concentrations (MIC) below 25 µg/mL, outperforming fluconazole in some cases .
Case Study 2: Antimalarial Screening
A virtual screening approach was employed to identify potential antimalarial agents based on the structure of triazolo-pyridines. Compounds were synthesized and tested in vitro against Plasmodium falciparum. The study found that certain modifications led to compounds with IC50 values as low as 2.24 µM, indicating strong antimalarial potential .
Mechanism of Action
The mechanism by which 3-chloro-2-{[1-(1H-pyrazol-5-yl)ethyl]sulfanyl}-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural Variations and Key Features
The table below highlights structural differences, physical properties, and applications of the target compound and its analogs:
Key Observations
- Substituent Effects: Sulfanyl vs. Pyrazole vs. Thienyl Groups: The pyrazole moiety in the target compound may offer stronger hydrogen-bonding interactions than the thienyl group in ’s analog, influencing target binding affinity .
- Physical Properties :
- Biological Relevance: Trifluoromethyl groups are prevalent in agrochemicals (e.g., mitochondrial complex inhibitors in ) due to their metabolic stability and electronegativity . Sulfanyl-linked pyridines are less common than oxy or amino variants, but their electron-donating properties may enhance reactivity in pesticidal modes of action .
Research Findings and Implications
- Synthetic Challenges : The target compound’s pyrazole-ethylsulfanyl group requires precise regioselective synthesis, akin to the multi-step protocols for phenylpyridine derivatives in .
- Pharmacological Niche : While discontinued analogs () faced issues, the target compound’s sulfanyl-pyrazole combination could address metabolic instability seen in hydrazine derivatives () .
Biological Activity
3-Chloro-2-{[1-(1H-pyrazol-5-yl)ethyl]sulfanyl}-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H10ClF3N2S
- Molecular Weight : 307.72 g/mol
- CAS Number : 321534-64-9
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a related pyrazole derivative demonstrated potent inhibitory effects against various cancer cell lines, including MCF-7 and HeLa cells, with IC50 values indicating substantial growth inhibition (IC50 = 8.47 µM for MCF-7) . The mechanism of action often involves interference with cellular signaling pathways and inhibition of angiogenesis.
Glycine Transporter Inhibition
A closely related compound showed promising results as a GlyT1 inhibitor. This compound exhibited an IC50 value of 1.8 nM, indicating strong inhibitory activity against glycine transporters, which are implicated in schizophrenia treatment . The ability to penetrate the blood-brain barrier enhances its therapeutic potential.
The mechanisms through which this compound exerts its effects are multifaceted:
- Inhibition of GlyT1 : By blocking glycine transport, the compound may modulate neurotransmitter levels in the central nervous system.
- Antioxidant Properties : Some pyrazole derivatives have shown antioxidant activity, which could contribute to their anticancer effects by reducing oxidative stress in cells.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
